Rink Amide MBHA resin is a specialized solid-phase support used primarily in the synthesis of peptide amides via fluorenylmethyloxycarbonyl chemistry. This resin is characterized by its polystyrene backbone, which is cross-linked with divinylbenzene, enhancing its stability and reactivity. The resin plays a crucial role in solid-phase peptide synthesis (SPPS), allowing for efficient and controlled peptide assembly.
Rink Amide MBHA resin is classified under the category of solid-phase synthesis resins. It is derived from a combination of polystyrene and divinylbenzene, making it suitable for various peptide synthesis applications. The resin's structure allows for effective loading and release of peptide chains during synthesis processes. Its chemical name is Fmoc-Rink-Amid-4-methylbenzhydrylamine resin, also referred to as Knorr Resin .
The synthesis of Rink Amide MBHA resin involves several key steps:
The polymerization typically occurs at temperatures around 75°C, with mechanical stirring to ensure even distribution of components. The resulting Rink Amide MBHA resin exhibits a high conversion ratio and controllable carrying capacity, making it cost-effective for large-scale applications .
Rink Amide MBHA resin features a polystyrene backbone that is cross-linked with approximately 1% divinylbenzene. This structure provides mechanical stability while allowing for functionalization through amine groups at the terminal ends.
Rink Amide MBHA resin participates in several key reactions during peptide synthesis:
The efficiency of these reactions can be influenced by factors such as solvent choice, temperature, and reaction time, which are critical for achieving high yields in peptide synthesis.
The mechanism of action for Rink Amide MBHA resin in peptide synthesis involves several steps:
Rink Amide MBHA resin is primarily utilized in:
The strategic development of acid-labile linker systems represents a cornerstone advancement in solid-phase peptide synthesis (SPPS), specifically enabling the efficient production of C-terminal peptide amides—a structural motif prevalent in biologically active peptides. Prior to these innovations, classical solution-phase techniques struggled with the synthesis of C-terminal amides due to purification challenges and low yields. The benzhydrylamine (BHA) resin, introduced in the 1970s, pioneered this field by providing an acid-cleavable linkage for peptide amide synthesis via Boc chemistry [3]. The BHA linker operated through a carbocation mechanism where the protonated benzhydrylamine group generated a stabilized benzhydryl carbocation intermediate upon exposure to strong acids like hydrogen fluoride (HF), enabling release of the peptide amide [1] [3].
Despite its groundbreaking nature, the classical BHA system exhibited significant limitations: 1) Requirement for extremely strong acids (HF or trifluoromethanesulfonic acid) for cleavage, posing substantial safety hazards; 2) Limited steric accessibility that hindered coupling efficiency, particularly for sterically constrained amino acids; and 3) Susceptibility to alkylation side reactions during cleavage, leading to peptide modifications [3]. These constraints catalyzed the development of modified benzhydrylamine architectures with tailored acid sensitivity. The pivotal innovation came with the introduction of the 4-hydroxymethylbenzoic acid spacer between the benzhydrylamine group and the resin matrix, creating the 4-methylbenzhydrylamine (MBHA) resin [1] [9]. This architecture maintained the fundamental carbocation stability mechanism while significantly enhancing acid lability—now permitting cleavage with more manageable acidic conditions (e.g., liquid HF or TFMSA) compared to the original BHA system [3].
The evolution continued with the development of the Rink amide linker by Rink in 1987, which revolutionized the field by enabling cleavage under mild acidic conditions compatible with Fmoc chemistry. The Rink linker features a dual electron-donating substitution pattern (two methoxy groups ortho to the benzylic carbon) that dramatically enhances carbocation stability through resonance effects [3]. When incorporated into MBHA resins, this linker system allows quantitative cleavage of peptide amides using merely 95% trifluoroacetic acid (TFA), eliminating the need for hazardous HF-based cleavage protocols [2] [5]. The mechanism involves TFA-mediated deprotection generating a highly stabilized trityl carbocation intermediate, followed by nucleophilic attack by the amide nitrogen and subsequent release of the peptide amide [4].
Table 1: Evolution of Acid-Labile Linker Systems for Peptide Amide Synthesis
| Linker System | Cleavage Conditions | Peptide Amide Purity | Compatible Chemistry |
|---|---|---|---|
| Benzhydrylamine (BHA) | HF/TFMSA (strong acids) | Moderate (60-75%) | Boc only |
| MBHA Resin | Liquid HF (harsh conditions) | Improved (70-85%) | Primarily Boc |
| Rink Amide MBHA | 95% TFA (mild acid) | High (85-95%) | Fmoc/tBu |
| Sieber Amide | 1-2% TFA (very mild) | High (sterically accessible) | Fmoc for protected fragments |
The MBHA resin framework provided the essential macromolecular foundation that enabled the widespread adoption of Fmoc/tBu-based peptide synthesis strategies. Prior to its modification with advanced linkers like the Rink amide group, standard MBHA resin served as a crucial support for Boc chemistry due to its exceptional acid stability during repetitive Boc deprotection steps using moderate acids (e.g., 25-50% TFA in dichloromethane) [1] [3]. This inherent stability stemmed from its poly(styrene-co-divinylbenzene) matrix (typically 1% DVB crosslinking) and the robust benzhydrylamine anchoring groups, which resisted degradation under the repetitive acidic conditions required for Boc removal [7] [9].
The integration of the Rink amide linker onto the MBHA resin core created an ideal synergy that addressed critical limitations in Fmoc-based peptide amide synthesis. Traditional Fmoc-compatible amide resins suffered from either insufficient acid lability (requiring prohibitively long cleavage times) or linker instability during standard Fmoc deprotection conditions (20% piperidine in DMF). The Rink amide-MBHA combination provided: 1) Orthogonal stability against the basic conditions (piperidine) used for Fmoc group removal; 2) Controlled acid lability optimized for TFA-mediated cleavage; and 3) Enhanced swelling characteristics in diverse solvents critical for efficient peptide chain assembly [3] [5]. The standard Rink amide MBHA resin swells optimally (≥5.2 mL/g) in both DMF and dichloromethane—essential solvents for Fmoc SPPS—ensuring maximum solvent accessibility during coupling and deprotection steps [2].
The resin's structural architecture fundamentally enhanced synthesis efficiency through several mechanisms: The MBHA core provides mechanical stability and chemical inertness, while the Rink linker (4-[(2,4-dimethoxyphenyl)(Fmoc-amino)methyl]phenoxy acetic acid) delivers precise cleavage characteristics. This combination supports high loading capacities (typically 0.4-0.9 mmol/g) while minimizing intermolecular aggregation through optimal spacing between peptide chains [4] [5]. Furthermore, the resin accommodates diverse coupling reagents including phosphonium (PyBOP, PyAOP) and uronium (HBTU, HATU) salts that are standard in modern Fmoc SPPS protocols [1]. This versatility extends to the synthesis of complex peptides containing sterically hindered residues or secondary structures, where traditional resins often fail.
Table 2: Performance Characteristics of Rink Amide MBHA Resin in Fmoc SPPS
| Parameter | Specification | Impact on Synthesis |
|---|---|---|
| Loading Capacity | 0.4-0.9 mmol/g | Optimal balance between yield and steric accessibility |
| Matrix Composition | Poly(styrene-co-1% DVB) | Mechanical stability with sufficient swelling |
| Swelling in DMF | ≥5.2 mL/g | Ensures solvent penetration and reagent access |
| Cleavage Conditions | 95% TFA, 2-3 hours | Mild conditions compatible with acid-sensitive modifications |
| Particle Size | 100-200 mesh | Efficient filtration during wash steps |
| Amino Acid Compatibility | All Fmoc-amino acids | Universal application across diverse sequences |
The structural evolution from classical benzhydrylamine systems to advanced Rink amide architectures represents a paradigm shift in linker design philosophy, driven by the dual objectives of improving synthetic efficiency and product purity. The fundamental limitation of classical BHA resins lay in their monoalkoxy substitution pattern, which provided insufficient carbocation stabilization during acidolytic cleavage. This necessitated harsh cleavage conditions that frequently led to side-chain degradation (e.g., alkylation of Trp, Met oxidation) and peptide fragmentation, particularly at acid-sensitive sequences like Asp-Pro [1] [3]. Additionally, the direct attachment of the peptide chain to the benzhydrylamine group created steric constraints that reduced coupling efficiency, especially for C-terminal bulky residues (e.g., Ile, Val, Phe).
The Rink amide linker ingeniously addressed these limitations through three key structural modifications: 1) Introduction of dual methoxy substituents at the 2- and 4-positions of one aromatic ring, dramatically enhancing carbocation stability through resonance effects; 2) Incorporation of an ortho-alkoxy group that provides anchimeric assistance during cleavage; and 3) Insertion of a spacer arm (typically an acetic acid-derived moiety) between the trityl core and the peptide chain attachment point [3] [5]. This spacer arm fundamentally reduced steric hindrance during both the initial amino acid coupling and subsequent chain elongation steps. The architectural refinement resulted in a >100-fold increase in acid lability compared to classical BHA linkers, enabling quantitative cleavage with 95% TFA within 2-3 hours rather than the hazardous HF cleavages requiring specialized apparatus [4] [10].
A critical advancement in the Rink-MBHA system was the strategic incorporation of norleucine as a spacer moiety between the Rink linker and the MBHA resin core. This modification specifically addressed the problematic linker-resin fragmentation observed in early Rink amide resins, where the highly acid-labile Rink linker would detach from the polystyrene matrix before complete peptide cleavage occurred, leading to colored impurities and reduced yields [3]. The norleucine spacer creates a robust amide bond connection that remains stable during TFA-mediated peptide cleavage while maintaining the acid lability of the Rink linker itself. This innovation produces peptide amides with significantly higher purity (typically >85%) compared to first-generation Rink resins [4] [5].
The steric advantages of the Rink architecture become particularly evident when synthesizing peptides with C-terminal sterically hindered residues. For C-terminal phenylalanine, tyrosine, and isoleucine sequences, the Ramage linker was developed as an alternative to prevent back-alkylation impurities—a phenomenon where the liberated carbocation alkylates nucleophilic side chains [3]. However, the Rink amide MBHA resin remains the gold standard for most applications due to its balanced performance profile. The Sieber amide resin, featuring a less bulky phenolether-bridged structure, offers even greater steric accessibility for synthesizing C-terminal secondary amides but at the cost of requiring ultramild cleavage conditions (1% TFA) that may not fully remove all side-chain protecting groups [3].
Table 3: Structural Evolution from Benzhydrylamine to Rink Amide Architectures
| Structural Feature | Classical BHA | Standard MBHA | Rink Amide MBHA |
|---|---|---|---|
| Aromatic Substitution | Monoalkoxy | Monoalkoxy | Dual methoxy (2,4-dimethoxy) |
| Spacer Arm | Absent | Short alkyl | Acetic acid derivative |
| Cleavage Mechanism | Unstabilized carbocation | Partially stabilized carbocation | Resonance-stabilized trityl carbocation |
| Typical Cleavage Reagent | HF/TFMSA | Liquid HF | 95% TFA |
| Cleavage Time | 60+ minutes | 30-60 minutes | 2-3 hours |
| Steric Accessibility | Low | Moderate | High |
| Characteristic Impurities | Alkylation products | Trp modification | Minimal byproducts |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: